tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate
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Overview
Description
tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate is a synthetic organic compound with a molecular weight of 352.17 g/mol. It is characterized by the presence of a tert-butyl group, an oxazole ring, and an iodomethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents such as iodine and a suitable oxidizing agent.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl chloride and a strong base.
Formation of the Carbamate: The final step involves the formation of the carbamate group through the reaction of the oxazole derivative with tert-butyl isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodomethyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thiols are formed.
Oxidation Products: Oxidized derivatives of the iodomethyl group.
Hydrolysis Products: Corresponding amines and carbon dioxide.
Scientific Research Applications
tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form covalent bonds with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1S)-1-[4-(bromomethyl)-1,3-oxazol-2-yl]ethyl]carbamate
- tert-butyl N-[(1S)-1-[4-(chloromethyl)-1,3-oxazol-2-yl]ethyl]carbamate
- tert-butyl N-[(1S)-1-[4-(fluoromethyl)-1,3-oxazol-2-yl]ethyl]carbamate
Uniqueness
tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making the compound more reactive in nucleophilic substitution reactions. This enhanced reactivity is advantageous in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN2O3/c1-7(9-14-8(5-12)6-16-9)13-10(15)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,15)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOASTQODDPYFY-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CO1)CI)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CO1)CI)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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